molecular formula C14H18N4O B5727228 2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine

2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine

Cat. No. B5727228
M. Wt: 258.32 g/mol
InChI Key: KDTTUGIKYZEAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine, also known as MFP, is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs.

Mechanism of Action

2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases. It has been found to target the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, 2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine reduces inflammation and pain.
Biochemical and Physiological Effects:
2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine has been found to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. It also inhibits the growth of cancer cells by targeting certain proteins and enzymes involved in cell growth and division. Additionally, 2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine in lab experiments is that it has been found to be relatively safe and well-tolerated in animal studies. However, one limitation is that it has low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its effectiveness in inhibiting the growth of different types of cancer cells and its potential use in combination with other drugs. Additionally, research is needed to determine its potential use in the treatment of other diseases, such as inflammation and neurological disorders. Finally, studies are needed to optimize the synthesis method of 2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine to improve its solubility and bioavailability.
In conclusion, 2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine is a chemical compound that has potential use in the development of new drugs for the treatment of various diseases. Its mechanism of action involves the inhibition of certain enzymes and proteins involved in disease development and progression. While there are some limitations to its use in lab experiments, there are several potential future directions for research on 2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine.

Synthesis Methods

2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine can be synthesized through a multistep process that involves the reaction of 5-methyl-2-furaldehyde with piperazine, followed by the addition of 2-chloro-4,6-dimethoxypyrimidine. The resulting compound is then purified through recrystallization to obtain 2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine in its pure form.

Scientific Research Applications

2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine has been studied for its potential use in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been found to have anti-inflammatory and analgesic properties, as well as the ability to inhibit the growth of cancer cells.

properties

IUPAC Name

2-[4-[(5-methylfuran-2-yl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-12-3-4-13(19-12)11-17-7-9-18(10-8-17)14-15-5-2-6-16-14/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTTUGIKYZEAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(5-Methyl-2-furyl)methyl]-1-piperazinyl}pyrimidine

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